molecular formula C23H26FN3O3 B2976782 N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide CAS No. 1008424-29-0

N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide

Cat. No. B2976782
CAS RN: 1008424-29-0
M. Wt: 411.477
InChI Key: WBRBNBYJJYJTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H26FN3O3 and its molecular weight is 411.477. The purity is usually 95%.
BenchChem offers high-quality N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

  • Antimicrobial Activity : Compounds with structures incorporating elements such as adamantane, fluorobenzamides, and thiazole have demonstrated promising antimicrobial properties. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole has been explored for their antimicrobial activities against a range of bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

  • Anti-inflammatory Activity : Novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols have been synthesized and evaluated for their anti-inflammatory activity. These compounds showed significant effects against carrageenan-induced paw edema in rats, indicating their potential as anti-inflammatory agents (Al-Abdullah et al., 2014).

Antiviral Applications

  • Antiviral Activity : The search for new antiviral agents has led to the exploration of adamantane derivatives. A particular focus has been on M2-S31N channel blockers, which are designed to inhibit the replication of influenza A virus strains resistant to traditional adamantanes like amantadine and rimantadine. These novel compounds show promise as antiviral drug candidates, warranting further development (Ma, Zhang, & Wang, 2016).

Analytical and Biochemical Applications

  • Metabolite Identification : The metabolism of synthetic cannabinoids, including those with adamantane groups, has been studied using liquid chromatography high-resolution mass spectrometry. Identifying the metabolites is crucial for the forensic analysis of drug use, and such studies contribute to our understanding of how these compounds are processed in the human body (Holm, Pedersen, Dalsgaard, & Linnet, 2015).

properties

IUPAC Name

N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-13-6-19(27-30-13)25-22(29)20(26-21(28)17-2-4-18(24)5-3-17)23-10-14-7-15(11-23)9-16(8-14)12-23/h2-6,14-16,20H,7-12H2,1H3,(H,26,28)(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRBNBYJJYJTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.